2-(1H-imidazol-1-yl)benzamide
Description
Properties
IUPAC Name |
2-imidazol-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-3-1-2-4-9(8)13-6-5-12-7-13/h1-7H,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERCEHXDJYDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363375 | |
| Record name | 2-(1H-Imidazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25373-52-8 | |
| Record name | 2-(1H-Imidazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)benzamide typically involves the condensation of 2-aminobenzamide with imidazole under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency. The use of green solvents and sustainable practices is also gaining traction in industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been extensively studied for its anticancer properties. Research indicates that derivatives of 2-(1H-imidazol-1-yl)benzamide exhibit potent activity against various cancer cell lines. For instance, a study showed that certain derivatives induced apoptosis in A549 lung cancer cells, with an IC50 value indicating effective cytotoxicity.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| IMUEB | A549 | 10 | Induces apoptosis |
| Compound A | MDA-MB-231 | 15 | Inhibits cell proliferation |
| Compound B | PPC-1 | 5 | Blocks receptor tyrosine kinases |
Mechanism of Action
The anticancer effects are attributed to the compound's ability to interact with specific enzymes and proteins involved in tumor growth and survival. The inhibition of heat shock protein 90 (HSP90) is one notable mechanism, making it a target for cancer therapy .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound possess broad-spectrum antimicrobial activity. In vitro tests revealed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications as antibiotics.
Case Study: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of various derivatives against common bacterial strains. The results indicated that certain compounds exhibited more than 80% inhibition of bacterial growth at specific concentrations, highlighting their potential as effective antimicrobial agents .
Antiprotozoan Activity
The compound has also shown promise in treating parasitic infections. For example, a derivative was found to cure acute and chronic forms of Chagas disease with 100% efficacy in animal models. This was achieved through selective inhibition of the CYP51 enzyme in Trypanosoma cruzi, demonstrating its potential as a therapeutic agent against protozoan diseases .
Table 2: Efficacy Against Parasitic Infections
| Compound Name | Disease | Efficacy (%) | Mechanism of Action |
|---|---|---|---|
| VNI | Chagas Disease | 100 | Inhibits CYP51 |
| VFV | Visceral Leishmaniasis | 89 | Inhibits CYP51 |
Material Science Applications
In addition to biological applications, this compound serves as a building block for synthesizing more complex molecules used in materials science. Its unique chemical properties allow for the development of new materials with specific functionalities, such as catalysts in chemical reactions.
Case Study: Synthesis Applications
Research has shown that the compound can be utilized in the synthesis of various substituted benzamides, which are valuable in creating advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Antifungal and Antiprotozoal Therapy
VNI [(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide]
- Structure : VNI shares the 2-(1H-imidazol-1-yl)benzamide backbone but incorporates a dichlorophenyl-ethyl group and a 1,3,4-oxadiazole substituent.
- Activity: VNI is a potent inhibitor of fungal and protozoan sterol 14α-demethylase (CYP51), with irreversible binding demonstrated against Trypanosoma cruzi and Trypanosoma brucei. Its IC50 values are in the nanomolar range, surpassing traditional azole antifungals .
- Crystallographic Analysis : The T. cruzi CYP51-VNI complex revealed tight interactions between the imidazole ring and the heme iron, while the oxadiazole group stabilizes hydrophobic pockets .
VFV [(R)-N-(1-(3,4′-Difluoro-biphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide]
- Modification : VFV replaces VNI’s dichlorophenyl group with a difluoro-biphenyl moiety.
- Enhanced Spectrum : This modification broadens antiprotozoal activity, particularly against drug-resistant strains, by improving steric compatibility with CYP51 mutations .
2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Derivatives
- Structure : These compounds feature a benzimidazole core linked to the imidazole via a sulfanyl-ethyl bridge.
- Activity : Derivative 51 (5-Chloro-6-ethoxy-2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1-methyl-1H-benzimidazole) exhibits trichomonacidal activity with an IC50 of 0.0698 µM, outperforming metronidazole (MTZ) .
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
- Modification : Substitution at the benzamide’s phenyl ring with chloro and fluoro groups.
- Activity : Demonstrates potent anticancer activity against cervical cancer cells, attributed to enhanced cellular uptake and DNA intercalation .
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide
- Modification : Incorporation of a sulfonamide-isoxazole group.
- Activity: Shows notable antifungal activity, likely due to sulfonamide-mediated inhibition of dihydropteroate synthase .
2-(1H-Imidazol-2-yl)benzoic Acid
Comparative Data Table
Key Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, F) enhance antiparasitic and anticancer activity by improving target binding and metabolic stability .
- Hydrophobic moieties (e.g., oxadiazole, biphenyl) improve interactions with CYP51’s hydrophobic pockets, critical for antiprotozoal activity .
Linker Flexibility :
- Sulfanyl-ethyl bridges in benzimidazole hybrids increase trichomonacidal potency by enabling optimal spatial alignment with parasitic enzymes .
Natural vs. Synthetic Compounds :
- Natural products like carapolides exhibit docking energies comparable to synthetic ligands (e.g., -231.8 vs. -228.6 kcal/mol for VNI), suggesting synergistic design opportunities .
Biological Activity
2-(1H-imidazol-1-yl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound consists of an imidazole ring attached to a benzamide moiety. This unique configuration contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For example, a derivative known as IMUEB (4-(1H-imidazol-1-yl)-N-(2-(3-(4-methylbenzyl) ureido) ethyl) benzamide) demonstrated significant antitumor activity against A549 lung cancer cells. The following methods were employed in the study:
- MTT Assay : This assay indicated increased cytotoxicity with higher concentrations of IMUEB, confirming its efficacy against cancer cells .
- Flow Cytometry : Used to assess cell cycle arrest, results showed that IMUEB induced G1 phase arrest and apoptosis in A549 cells .
- Wound Healing Assay : This assay revealed that IMUEB significantly reduced the migratory potential of cancer cells, indicating its potential as an anti-metastatic agent .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| IMUEB | A549 | 10 | Induces apoptosis, G1 phase arrest |
| N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide | Various | Not specified | Anticancer activity via apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of imidazole derivatives have also been extensively studied. Compounds with the imidazole structure have shown effectiveness against various bacterial strains. A study indicated that certain benzamide derivatives significantly reduced cytoplasmic HBV DNA levels, showcasing their antiviral capabilities against hepatitis B virus (HBV) .
Table 2: Summary of Antimicrobial Activity
| Compound | Target Pathogen | Activity |
|---|---|---|
| Benzamide Derivatives | HBV | Significant reduction in viral load |
| Various Imidazole Derivatives | Gram-positive and Gram-negative bacteria | Moderate to high activity |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It inhibits cell proliferation by causing cell cycle arrest at specific phases.
- Antiviral Mechanism : By interacting with viral proteins, it disrupts viral assembly and replication processes.
Case Studies
A notable case study examined the efficacy of imidazole derivatives in treating various cancers. In this study, compounds were synthesized and screened for their ability to inhibit cancer cell growth. The findings indicated that modifications to the imidazole ring significantly enhanced biological activity against specific cancer types .
Q & A
Basic: What are the common synthetic routes for 2-(1H-imidazol-1-yl)benzamide and its derivatives?
Answer:
The synthesis typically involves multi-step protocols starting with o-phenylenediamine derivatives. For example, intermediate 1H-benzo[d]imidazole-2-thiol is synthesized by reacting o-phenylenediamine with KOH and CS₂ in ethanol, followed by hydrazine hydrate treatment to form 2-hydrazinyl-1H-benzo[d]imidazole. Subsequent condensation with aldehydes/ketones and sodium cyanate yields target compounds . Key steps are validated via IR (e.g., S-H stretch at 2634 cm⁻¹) and ¹H-NMR (e.g., δ12.31 for S-H) . Yields vary (62–85%) depending on substituents, with optimization involving solvent choice (methanol, acetic acid) and temperature .
Basic: How is structural characterization of this compound derivatives performed?
Answer:
Comprehensive characterization employs:
- Elemental analysis (deviation ≤ ±0.4% from theoretical values).
- IR spectroscopy to identify functional groups (e.g., N-H at 3395 cm⁻¹, C=O at 1680 cm⁻¹).
- ¹H-NMR/¹³C-NMR for aromatic protons (δ6.8–8.2) and carbons (e.g., δ151.93 for N=C-N).
- Mass spectrometry (ESI-MS) to confirm molecular ions (e.g., m/z 326.3 for C₁₇H₁₅N₅O₂) .
Advanced: How can molecular docking guide the design of this compound derivatives as enzyme inhibitors?
Answer:
Docking studies (e.g., using AutoDock Vina) optimize interactions with target enzymes like CYP51 or histone deacetylases (HDACs). For antifungal applications, derivatives are docked into Aspergillus fumigatus CYP51’s active site, focusing on hydrogen bonds with heme propionates and π-π stacking with aromatic residues (e.g., Phe228). Modifications like adding oxadiazole rings improve binding affinity (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for parent compound) . Validation includes crystallographic analysis (e.g., PDB 5TZ1) .
Advanced: How do structural modifications influence the CYP24A1 inhibitory activity of this compound derivatives?
Answer:
Substituents on the benzamide ring critically affect potency. For instance:
- Methoxy groups at positions 3,4,5 (compound 8e) enhance inhibitory activity (IC₅₀ = 0.12 µM) due to increased hydrophobic interactions.
- Styryl moieties (e.g., 8d) improve binding via π-π stacking with Phe248 in CYP24A1’s substrate channel . SAR studies show that electron-withdrawing groups (e.g., -NO₂) reduce activity, while electron-donating groups (-OCH₃) enhance it .
Advanced: How can discrepancies in biological activity data for this compound derivatives be resolved?
Answer:
Contradictions arise from assay conditions (e.g., microsomal vs. cellular assays) or species-specific enzyme variations. For example:
- A derivative may inhibit Candida albicans CYP51 (IC₅₀ = 40 nM) but show weaker activity against Aspergillus fumigatus (IC₅₀ = 220 nM) due to differences in active-site residues (e.g., Leu321 vs. Phe228) .
- Use orthogonal assays (e.g., fluorescence-based vs. LC-MS) to confirm enzyme inhibition. Cross-validate with crystallography or mutagenesis studies .
Basic: What biological activities are associated with this compound derivatives?
Answer:
Reported activities include:
- Antifungal : Inhibition of fungal CYP51 (e.g., 100% cure rate in Chagas disease models at 5 mg/kg) .
- Anticonvulsant : Seizure suppression in rodent models via GABAergic modulation (ED₅₀ = 18 mg/kg) .
- Anticancer : Thiazolo[3,2-a]pyrimidine derivatives induce apoptosis in HeLa cells (IC₅₀ = 2.4 µM) .
Advanced: What computational tools are recommended for ADMET prediction of this compound derivatives?
Answer:
Use SwissADME for bioavailability (e.g., %GI absorption >80%) and admetSAR for toxicity (e.g., Ames test negativity). Key parameters:
- LogP : Optimal range 2.5–3.5 for blood-brain barrier penetration.
- TPSA : <90 Ų for oral bioavailability.
- CYP inhibition : Avoid derivatives inhibiting CYP3A4 (high risk of drug-drug interactions) .
Advanced: How can reaction yields be optimized during the synthesis of this compound derivatives?
Answer:
Critical factors:
- Catalyst choice : MnO₂ in CH₂Cl₂ improves oxidation steps (yield 85% vs. 60% with Ru complexes) .
- Temperature : Condensation at 50–60°C minimizes side products.
- Solvent polarity : Methanol enhances hydrazine reactivity, while DMF accelerates cyclization .
Basic: What analytical techniques ensure purity of this compound derivatives?
Answer:
- HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Melting point analysis (e.g., 276–277°C for compound 4i) .
- TLC (silica gel, ethyl acetate/hexane 3:7) to monitor reaction progress .
Advanced: How do this compound derivatives compare to other HDAC inhibitors?
Answer:
These derivatives exhibit isoform selectivity :
- HDAC6 inhibition (IC₅₀ = 50 nM) via benzamide-zinc coordination, unlike broad-spectrum inhibitors like SAHA.
- Reduced cytotoxicity in normal cells (e.g., IC₅₀ >100 µM in HEK293 vs. 1.2 µM in cancer cells) due to targeted binding pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
